molecular formula C12H15Br2N B3238469 1-(2,6-Dibromobenzyl)piperidine CAS No. 1414870-72-6

1-(2,6-Dibromobenzyl)piperidine

Cat. No.: B3238469
CAS No.: 1414870-72-6
M. Wt: 333.06 g/mol
InChI Key: YEOILKQPJKVZIM-UHFFFAOYSA-N
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Description

1-(2,6-Dibromobenzyl)piperidine is a chemical compound with the molecular formula C12H15Br2N It is a derivative of piperidine, a six-membered heterocyclic amine, and contains two bromine atoms attached to the benzyl group

Mechanism of Action

Preparation Methods

1-(2,6-Dibromobenzyl)piperidine can be synthesized through several synthetic routes. One common method involves the reaction of 2,6-dibromobenzyl chloride with piperidine in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Chemical Reactions Analysis

1-(2,6-Dibromobenzyl)piperidine undergoes various chemical reactions, including:

Scientific Research Applications

1-(2,6-Dibromobenzyl)piperidine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

    Medicine: It is explored for its potential use in drug discovery and development. Its ability to interact with specific molecular targets makes it a candidate for the development of new pharmaceuticals.

    Industry: The compound is used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

1-(2,6-Dibromobenzyl)piperidine can be compared with other similar compounds, such as:

    1-(2,4-Dibromobenzyl)piperidine: This compound has bromine atoms at the 2 and 4 positions of the benzyl group instead of the 2 and 6 positions. The difference in bromine atom positions can lead to variations in chemical reactivity and biological activity.

    1-(2,6-Dichlorobenzyl)piperidine: This compound has chlorine atoms instead of bromine atoms on the benzyl group. The presence of chlorine atoms can affect the compound’s chemical properties and interactions with biological targets.

    1-Benzylpiperidine: This compound lacks the halogen atoms on the benzyl group.

This compound stands out due to the presence of bromine atoms, which can significantly influence its chemical and biological properties, making it a unique compound for various applications.

Properties

IUPAC Name

1-[(2,6-dibromophenyl)methyl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15Br2N/c13-11-5-4-6-12(14)10(11)9-15-7-2-1-3-8-15/h4-6H,1-3,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEOILKQPJKVZIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=C(C=CC=C2Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15Br2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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